REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][N:5]=1)([O-:3])=[O:2].[H-].[Na+].Cl[CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17]>C1COCC1>[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[N:5]=1)([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NNC=C1
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
117.4 g
|
Type
|
reactant
|
Smiles
|
ClCOCC[Si](C)(C)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3 L 4-necked round-bottom flask under nitrogen was placed
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Type
|
STIRRING
|
Details
|
with stirring at 0° C
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at 25° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of EtOH (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
diluted with 2 L of EtOAc
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 2×1 L of brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 200 mL of petroleum ether
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with petroleum ether (2×500 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=NN(C=C1)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |